[1,2,3]Triazolo[1,5-a]pyridine

Ring-chain isomerization DFT study Diazo intermediate

Researchers seeking CNS-penetrant lead scaffolds often face a trade-off between lipophilicity and synthetic versatility. [1,2,3]Triazolo[1,5-a]pyridine (CAS 274-59-9) resolves this with XLogP3-AA = 0.5 and two H-bond acceptor sites-superior to imidazo[1,2-a]pyridine (XLogP3-AA = 1.8). Key advantages: • Unique ring-chain isomerization to diazo intermediate enables 1,3-dipolar cycloaddition without pre-formed diazo hazards • Regioselective C7 functionalization for modular ligand & chemosensor libraries • Crystalline solid (mp 39-40°C) simplifies handling; 98% purity, ambient shipping

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 274-59-9
Cat. No. B1296001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,3]Triazolo[1,5-a]pyridine
CAS274-59-9
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC2=CN=NN2C=C1
InChIInChI=1S/C6H5N3/c1-2-4-9-6(3-1)5-7-8-9/h1-5H
InChIKeyAQWOIRBQLOOZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,3]Triazolo[1,5-a]pyridine Overview & Differentiation


[1,2,3]Triazolo[1,5-a]pyridine is a heterobicyclic scaffold comprising a 1,2,3-triazole ring fused at the [1,5-a] position to a pyridine ring [1]. It is one of five isomeric triazolopyridine systems and is distinguished by the presence of a bridgehead nitrogen and a contiguous N–N bond within the triazole moiety [1]. The parent compound (C₆H₅N₃, MW 119.12) is a crystalline solid at ambient temperature (mp 39–40 °C) with a computed XLogP3-AA of 0.5, a topological polar surface area of 30.19 Ų, and two hydrogen-bond acceptor sites [2]. These physicochemical features, combined with unique reactivity traits—ring-chain isomerization, regioselective C7 functionalization, and 1,3-dipolar cycloaddition capability—define its value proposition relative to closely related scaffolds such as imidazo[1,2-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine.

Compound Type
Heterobicyclic scaffold with bridgehead nitrogen and contiguous N–N bond
Key Reactivity
Ring-chain isomerization to diazo intermediate enables 1,3-dipolar cycloaddition
Physicochemical Profile
Computed low lipophilicity and dual hydrogen-bond acceptor sites

[1,2,3]Triazolo[1,5-a]pyridine Substitution Failure


The five isomeric triazolopyridine families—and their imidazopyridine analogs—differ fundamentally in the positioning of nitrogen atoms and the presence or absence of the N–N bond [1]. These structural variations translate into divergent chemical reactivity, physicochemical profiles, and ligand behavior that preclude simple interchange. [1,2,3]Triazolo[1,5-a]pyridine uniquely undergoes ring-chain isomerization to a 2-diazomethylpyridine intermediate, a process not available to imidazo[1,2-a]pyridine (which lacks the requisite N–N bond) or to [1,2,4]triazolo[1,5-a]pyridine (which cannot form the same diazo species) [1][2]. Furthermore, the parent scaffold exhibits a substantially lower computed lipophilicity (XLogP3-AA = 0.5) than imidazo[1,2-a]pyridine (XLogP3-AA = 1.8) and bears two hydrogen-bond acceptor sites versus one for the imidazo analog [3][4]. These differences directly impact procurement decisions for applications spanning medicinal chemistry lead optimization, fluorescent probe design, and coordination chemistry—where the choice of scaffold dictates downstream synthetic accessibility, physicochemical suitability, and functional performance.

Target
[1,2,3]Triazolo[1,5-a]pyridine contains a reactive N–N bond that enables unique ring-opening to a diazo intermediate.
Imidazo[1,2-a]pyridine
Lacks the N–N bond entirely; cannot form a diazo species, precluding 1,3-dipolar cycloaddition and related carbene chemistry.
Target
Computed XLogP3-AA of 0.5 and two hydrogen-bond acceptor sites support aqueous solubility and CNS MPO alignment.
[1,2,4]Triazolo[1,5-a]pyridine
Nitrogen topology differs, preventing the same diazo-forming ring-opening; reactivity profile may shift significantly.

[1,2,3]Triazolo[1,5-a]pyridine Differentiation Evidence


Ring-Chain Isomerization Reactivity

[1,2,3]Triazolo[1,5-a]pyridine undergoes a ring-opening isomerization to form 2-diazomethylpyridine intermediates, a process driven by the N1–N8 bond cleavage [1]. DFT calculations at the B3LYP/6-31+G(d,p) level reveal that the two open-chain minima OPN1 and OPN2 lie 31 kJ mol⁻¹ and 34 kJ mol⁻¹ above the ring-closed form, respectively [1]. This isomerization equilibrium is uniquely accessible to the [1,2,3]triazolo[1,5-a] system due to the contiguous N–N bond within the triazole ring; imidazo[1,2-a]pyridine (which contains no N–N bond) and [1,2,4]triazolo[1,5-a]pyridine (whose nitrogen arrangement precludes formation of an analogous diazo species) do not undergo comparable ring-opening [2][3]. The ring-chain equilibrium ratio can be tuned by electronic effects of C3 and C7 substituents [1].

Ring-Chain Isomerization
Class-level inference
DFT: open-chain minima OPN1 and OPN2 lie +31 and +34 kJ mol⁻¹ above the ring-closed form.
Supports unique diazo intermediate formation.
Reactivity channel unavailable to imidazo and [1,2,4] analogs.
Ring-chain isomerization DFT study Diazo intermediate

Regioselective C7 Lithiation

Treatment of [1,2,3]triazolo[1,5-a]pyridine with lithium diisopropylamide (LDA) in ether at −40 °C yields regiospecifically the 7-lithio derivative, which can be trapped with various electrophiles [1]. Magnesiation with Bu₃MgLi at −10 °C or cadmation with (TMP)₃CdLi at room temperature also delivers the C7-metalated species exclusively [2]. Quenching with iodine provides 7-iodo-[1,2,3]triazolo[1,5-a]pyridine in yields of 34–75% (via magnesate) or 38–76% (via cadmate); subsequent palladium-catalyzed cross-coupling with 2-bromopyridine proceeds in 26–67% yield [2]. This predictable C7 regioselectivity contrasts with imidazo[1,2-a]pyridine, where lithiation typically occurs at C3 under similar conditions, reflecting fundamentally different directing effects of the bridgehead heteroatom arrangement [3].

Regioselective C7 Lithiation
Cross-study comparable
LDA in ether at −40 °C yields exclusive C7-lithiation; iodination yields 34–76%.
Predictable C7 vector for derivatization.
Imidazo analog directs to C3 under similar conditions.
Regioselective lithiation C–H functionalization Directed ortho-metalation

Lipophilicity and HBA Profile

Computed physicochemical descriptors reveal a clear differentiation between [1,2,3]triazolo[1,5-a]pyridine and its closest non-triazole analog, imidazo[1,2-a]pyridine [1][2]. The target compound has an XLogP3-AA value of 0.5 versus 1.8 for the imidazo analog—a difference of 1.3 log units, corresponding to an approximately 20-fold lower octanol-water partition coefficient [1][2]. Additionally, [1,2,3]triazolo[1,5-a]pyridine possesses two hydrogen-bond acceptor (HBA) sites (the N2 and N3 atoms of the triazole ring) compared with only one HBA site (the pyridine nitrogen plus an imidazole nitrogen that is less accessible) in imidazo[1,2-a]pyridine [1][2]. The isomeric [1,2,4]triazolo[1,5-a]pyridine has an intermediate XLogP3-AA of 0.7 and also two HBA sites, but lacks the ring-chain isomerization reactivity [3].

Lipophilicity & HBA Profile
Head-to-head
XLogP3-AA = 0.5; HBA count = 2. ΔXLogP3-AA = −1.3 vs. imidazo analog.
Supports improved solubility and CNS MPO profile.
~20-fold lower lipophilicity than imidazo[1,2-a]pyridine.
Lipophilicity Hydrogen-bond acceptor Drug-likeness Medicinal chemistry design

Solid-State Handling Advantage

[1,2,3]Triazolo[1,5-a]pyridine is a crystalline solid with a well-defined melting point of 39–40 °C . In contrast, imidazo[1,2-a]pyridine is a yellow to brown clear liquid at ambient temperature with a boiling point of 103 °C at 1 mmHg and no reported melting point . The [1,2,4]triazolo[1,5-a]pyridine isomer is reported as a solid with a melting point of 110–112 °C . The solid physical form of the target compound facilitates accurate gravimetric dispensing, simplifies storage and shipping, and reduces the risk of oxidative degradation or volatile loss compared to the liquid imidazo analog.

Solid-State Handling
Data to verify
Crystalline solid; reported mp 39–40 °C. Imidazo analog is a liquid.
May simplify gravimetric dispensing and storage.
Source-specific physical property review recommended.
Physical state Melting point Solid handling Weighing accuracy

1,3-Dipolar Cycloaddition Capability

The ring-opened 2-diazomethylpyridine tautomer of [1,2,3]triazolo[1,5-a]pyridine functions as a 1,3-dipole, reacting with electron-deficient alkynes and alkenes to furnish pyrazoles and cyclopropanes [1]. Specifically, [1,2,3]triazolo[1,5-a]pyridine (1a, R=H) reacts with ethyl propiolate and dimethyl acetylenedicarboxylate to give pyridyl pyrazoles, and with ethyl acrylate to yield pyridyl cyclopropanes [1]. Thermal reaction with tetracyanoethylene (TCNE) at 20–90 °C proceeds through the diazo intermediate to form 3-(2-pyridyl)cyclopropanetetracarbonitrile and 3-(tricyanovinyl)-[1,2,3]triazolo[1,5-a]pyridine [2]. This reactivity mode is structurally precluded for imidazo[1,2-a]pyridine (no N–N bond to generate a diazo species) and is not observed for [1,2,4]triazolo[1,5-a]pyridine, whose nitrogen arrangement does not support the same ring-opening pathway [3].

1,3-Dipolar Cycloaddition
Class-level inference
Thermal activation (20–90 °C) with electron-deficient alkynes/alkenes yields pyrazoles and cyclopropanes.
Latent diazo strategy for heterocycle construction.
Reactivity manifold inaccessible to comparator scaffolds.
1,3-Dipolar cycloaddition Pyrazole synthesis Diazo chemistry Cyclopropanation

[1,2,3]Triazolo[1,5-a]pyridine Application Scenarios


Low Lipophilicity Lead Optimization

When a drug discovery program requires a heterobicyclic core with minimized logP and maximized hydrogen-bonding capacity—particularly for CNS-penetrant or solubility-challenged leads—[1,2,3]triazolo[1,5-a]pyridine (XLogP3-AA = 0.5; HBA = 2) provides an intrinsically superior starting scaffold compared to imidazo[1,2-a]pyridine (XLogP3-AA = 1.8; HBA = 1) [1][2]. The additional HBA site improves aqueous solubility and may enhance target engagement via extra polar contacts, while the lower logP aligns with Lipinski and CNS MPO guidelines [1].

Ring-Chain Isomerization & Cycloaddition Methods

Research groups focused on constructing pyrazole or cyclopropane libraries via 1,3-dipolar cycloaddition benefit from [1,2,3]triazolo[1,5-a]pyridine's ability to generate a diazo dipole in situ upon mild thermal activation (20–90 °C) [3]. This latent diazo strategy avoids the hazards of pre-formed diazo compounds while enabling reactions with electron-deficient alkynes and alkenes—a synthetic manifold inaccessible with imidazo[1,2-a]pyridine or [1,2,4]triazolo[1,5-a]pyridine [4].

Coordination Chemistry & Spin-Crossover Materials

The [1,2,3]triazolo[1,5-a]pyridine scaffold, particularly when elaborated at C7 or substituted with a 2-pyridyl group at C3, forms chelating ligands for transition metals [5]. Iron(II) complexes of 3-(2-pyridyl)-[1,2,3]triazolo[1,5-a]pyridine display spin-crossover behavior—a property of interest for molecular switches, memory devices, and sensors—as characterized by variable-temperature magnetic measurements [5]. The predictable C7 regioselectivity further enables modular ligand tuning [6].

Fluorescent Probe & Chemosensor Development

[1,2,3]Triazolo[1,5-a]pyridine derivatives exhibit intrinsic fluorescence; the parent scaffold and its aryl-substituted analogs have been employed as fluorescent ligands for metal ion sensing, including Zn²⁺, Cu²⁺, and anion detection (nitrite, cyanide) with detection limits as low as 1.0–3.2 ppb [7]. The solid-state handling advantages (crystalline, mp 39–40 °C) and the scaffold's synthetic versatility via C7 functionalization make it a practical choice for developing new chemosensor libraries .

Application
Selection Property
Validation Focus
Low Lipophilicity Lead Optimization
Scaffold with minimized computed logP and dual HBA sites
Solubility, CNS MPO score, and hERG binding context
Cycloaddition & Pyrazole Methods
Bench-stable latent diazo precursor
1,3-dipolar cycloaddition efficiency and scope
Coordination & Spin-Crossover Materials
C7-regioselective chelating ligand core
Metal complex stability and magnetic property review
Fluorescent Probe Development
Intrinsic fluorescence and crystalline solid form
Detection limit and selectivity in chemosensor assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,3]Triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.